Predicted Lipophilicity (LogP) Comparison vs. Regioisomers
The predicted LogP of (4-Bromo-2-fluoro-6-methylphenyl)methanol is 2.31 [1], positioning it as more lipophilic than its 4-bromo-2-fluoro-5-methyl isomer (CAS 1567665-94-4), which has a predicted XLogP3-AA of 2.2 [2]. This difference in lipophilicity can impact membrane permeability and solubility profiles in biological systems.
| Evidence Dimension | Predicted Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 2.31 (LogP) |
| Comparator Or Baseline | (4-Bromo-2-fluoro-5-methylphenyl)methanol (CAS 1567665-94-4) with XLogP3-AA 2.2 |
| Quantified Difference | ΔLogP = 0.11 |
| Conditions | Predicted values from Chemsrc (Target) and PubChem (Comparator) |
Why This Matters
Lipophilicity is a key determinant of a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) properties; a LogP difference of 0.11 can influence binding affinity and off-target effects, guiding selection for specific drug design campaigns.
- [1] Chemsrc. (2018). (4-Bromo-2-fluoro-6-methylphenyl)methanol. CAS: 1417736-81-2. Retrieved from https://m.chemsrc.com/baike/1509819.html View Source
- [2] PubChem. (n.d.). (4-bromo-2-fluoro-5-methylphenyl)methanol. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/121232358 View Source
